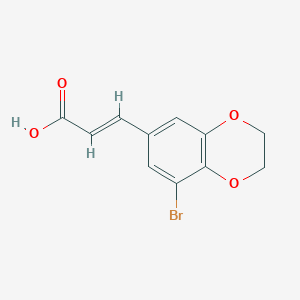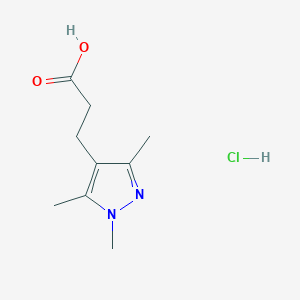
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H14N2O2.ClH . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to the pyrazole ring . The InChI code for this compound is 1S/C9H14N2O2.ClH/c1-6-8(4-5-9(12)13)7(2)11(3)10-6;/h4-5H2,1-3H3,(H,12,13);1H .
Physical And Chemical Properties Analysis
“3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride” is a solid substance . It has a molecular weight of 218.68 . The compound is stored at room temperature .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antileishmanial and Antimalarial Agent
This compound has shown promising results in the treatment of parasitic diseases. A study demonstrated its potent in vitro antipromastigote activity, with a fitting pattern in the LmPTR1 pocket of the parasite, characterized by a lower binding free energy . This suggests its potential as a lead compound for developing new antileishmanial and antimalarial drugs.
Agriculture: Pesticide Development
In agriculture, the compound’s antiparasitic properties could be harnessed to develop pesticides. Its high activity against promastigotes indicates it could be effective against plant parasites, providing a new tool for crop protection and contributing to sustainable agriculture practices .
Material Science: Synthesis of Novel Polymers
The pyrazole derivative is a candidate for creating novel polymers with unique properties. Its molecular structure could allow for the development of materials with specific thermal, electrical, or mechanical characteristics, useful in various industrial applications .
Environmental Science: Biodegradation Studies
Given its chemical structure, this compound could be used in environmental science to study biodegradation processes. Researchers can investigate how such compounds break down in the environment, which is crucial for assessing their ecological impact .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound could serve as an enzyme inhibitor. By binding to specific enzymes, it can help elucidate the mechanisms of enzyme action and contribute to the understanding of metabolic pathways .
Pharmacology: Drug Formulation
The compound’s properties make it a valuable asset in pharmacology for drug formulation. It could be used to improve the pharmacokinetic profiles of drugs, enhancing their absorption, distribution, metabolism, and excretion .
Propiedades
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-6-8(4-5-9(12)13)7(2)11(3)10-6;/h4-5H2,1-3H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHFHCCPTUJTMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

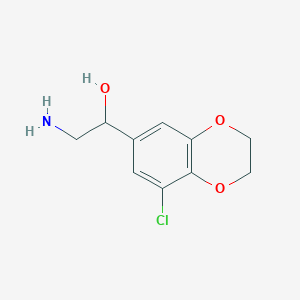
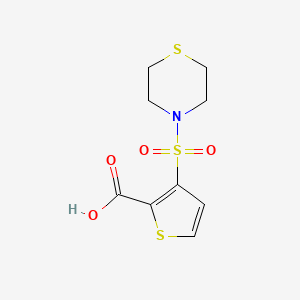

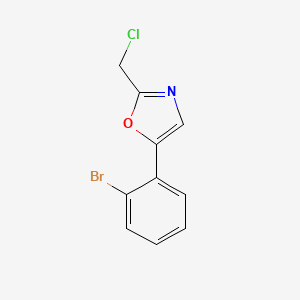
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)


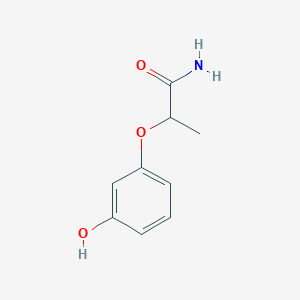


![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)
